N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride
Description
N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride is a tertiary amine derivative featuring a 3-methoxybenzyl group attached to a branched 2-methyl-2-propanamine (tert-butylamine) backbone, with a hydrochloride counterion. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry, particularly for receptor-targeting applications. The 3-methoxybenzyl moiety may enhance lipophilicity and influence binding interactions with aromatic residues in biological targets, while the tert-butylamine group introduces steric bulk that could modulate metabolic stability and receptor affinity .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4;/h5-8,13H,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWBWKXIRPPVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with 2-methyl-2-propanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions include various amine derivatives, aldehydes, ketones, and substituted benzyl compounds .
Scientific Research Applications
Medicinal Chemistry
N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride has been explored for its therapeutic properties, particularly as a precursor or intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of new pharmaceutical agents.
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various derivatives that exhibit pharmacological activities. For instance, it is utilized in the preparation of compounds that target specific receptors involved in neurological disorders. The synthesis pathways often involve reactions with other amines or phenolic compounds, resulting in derivatives that may have enhanced activity against certain diseases.
Table 1: Synthesis Pathways Involving this compound
Pharmacological Studies
Research has indicated that this compound and its derivatives may exhibit various pharmacological activities, including:
Antidepressant Activity
Studies have shown that certain derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders. The mechanism involves modulation of serotonin levels in the brain, enhancing mood and emotional well-being.
Neuroprotective Effects
Research indicates potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds derived from this compound have demonstrated the ability to inhibit neuroinflammation and promote neuronal survival.
Case Study: Neuroprotective Effects of Derivatives
- A study evaluated the neuroprotective effects of a derivative synthesized from this compound on cultured neuronal cells exposed to toxic agents. Results showed a significant reduction in cell death and inflammation markers, suggesting potential therapeutic applications in neurodegenerative conditions .
Analytical Applications
This compound is also utilized in analytical chemistry for various purposes:
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
In contrast, quaternary ammonium derivatives (e.g., 2-chloro-N-(4-methoxybenzyl)-N-methylethanaminium chloride) exhibit higher polarity, which could improve aqueous solubility but limit blood-brain barrier penetration .
Fluorine’s small size and high electronegativity may also enhance metabolic stability . Bromine and additional methoxy groups (e.g., in N-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine HCl) introduce bulk and electronic complexity, likely improving receptor selectivity but reducing synthetic accessibility .
Position of Methoxy Group :
- The 3-methoxy substitution in the target compound may favor specific π-π interactions or hydrogen bonding compared to 4-methoxy analogs (e.g., 2-chloro-N-(4-methoxybenzyl)-N-methylethanaminium chloride). Positional isomers often exhibit divergent pharmacological profiles due to conformational differences .
Research and Application Insights
- Serotonin Receptor Targeting : Compounds with methoxybenzyl groups, such as those in and , are frequently explored as serotonin receptor modulators. The target compound’s tert-butylamine backbone may confer bias toward 5-HT2C over 5-HT2A receptors, akin to cyclopropylmethylamine derivatives in .
- Metabolic Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism by cytochrome P450 enzymes compared to linear amines, as seen in studies on similar branched amines .
- Synthetic Accessibility : The target compound’s synthesis likely follows standard alkylation protocols (e.g., reacting 3-methoxybenzyl chloride with 2-methyl-2-propanamine), analogous to methods for N-(2-fluorobenzyl) analogs in .
Biological Activity
N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a methoxybenzyl group, contributes to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article will delve into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C12H17ClN2O, with a CAS number of 1049678-26-3. The compound's structure is characterized by:
- Methoxybenzyl Group : Enhances solubility and reactivity.
- Propanamine Backbone : Serves as a base for various substitutions.
This compound exhibits its biological effects primarily through its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This enzyme plays a crucial role in the endocannabinoid system, and its inhibition can lead to increased levels of endocannabinoids, potentially influencing pain and inflammation pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound demonstrates significant antimicrobial activity against various pathogens. A study conducted on different bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound also exhibited anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
-
In Vivo Efficacy Against Infections :
A study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, suggesting potential therapeutic applications in infectious diseases. -
Neuropharmacological Applications :
The compound has been explored as a lead for neuropharmacological agents due to its interaction with neurotransmitter systems. In vitro assays demonstrated that it modulates dopamine receptor activity, which may have implications for treating neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the methoxy group or the propanamine backbone can lead to variations in potency and selectivity against specific targets.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals differences in biological activity:
| Compound Name | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| N-(3-Methoxybenzyl)-1-propanamine hydrochloride | 64 | FAAH inhibition |
| N-(3-Methoxybenzyl)-1-butanamine hydrochloride | 128 | Enzyme modulation |
This table illustrates how structural variations influence antimicrobial efficacy and potential therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride, and how can reaction yields be optimized?
Methodological Answer: A common approach involves reductive amination between 3-methoxybenzaldehyde and 2-methyl-2-propanamine, followed by hydrochloric acid salt formation. For optimization:
- Use a polar aprotic solvent (e.g., THF or DCM) to enhance intermediate stability.
- Catalyze the reaction with sodium triacetoxyborohydride (STAB) under inert conditions to improve yield .
- Purify the product via recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:2, Rf ≈ 0.4).
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- 1H-NMR : Expect peaks for the methoxy group (δ ~3.75–3.80 ppm, singlet), aromatic protons (δ ~6.70–7.20 ppm, multiplet), and tert-butyl group (δ ~1.05 ppm, singlet) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z corresponding to the molecular formula (C12H20ClNO). Confirm absence of unreacted starting materials via LC-MS .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 57.25%, H: 8.01%, N: 5.56%).
Q. What safety protocols are critical when handling hydrochloride salts of tertiary amines during synthesis?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Neutralize waste with 10% sodium bicarbonate before disposal.
- Store the compound in airtight containers under nitrogen to prevent hygroscopic degradation .
Advanced Research Questions
Q. How should researchers design experiments to investigate 5-HT2C receptor binding affinity for this compound?
Methodological Answer:
Q. What strategies resolve contradictory data in pharmacological profiling of tertiary amine derivatives?
Methodological Answer:
- Dose-Response Reproducibility : Repeat assays across 3+ independent experiments with positive/negative controls.
- Metabolite Interference : Use LC-MS/MS to identify degradation products during long-term assays.
- Computational Docking : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to validate binding poses and explain variability in receptor affinity .
Q. How can computational methods predict metabolic pathways and toxicity profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
